Welcome to the BenchChem Online Store!
molecular formula C12H14O4 B8806434 Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8806434
M. Wt: 222.24 g/mol
InChI Key: JXRYDOZRPYFBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629277B2

Procedure details

3-(3,4-Dimethoxy-phenyl)-acrylic acid (compound of Example 2 (Step 1); 1.0 g, 4.8 mmol) was dissolved in methanol (10 mL) in the presence of catalytic amount of sulfuric acid. The reaction mixture was stirred at room temperature for 4 h. The reaction mixture was cooled at 5° C. and quenched with saturated sodium carbonate solution (2 mL). The solid obtained was filtered and dried.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:16]O>S(=O)(=O)(O)O>[CH3:16][O:14][C:13](=[O:15])[CH:12]=[CH:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)O
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium carbonate solution (2 mL)
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C=CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.